alpha-Tocopherol nicotinate

説明

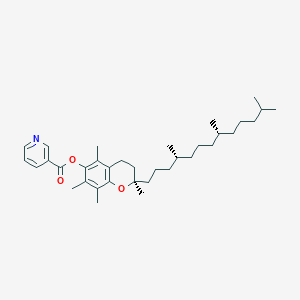

Vitamin E nicotinate (tocopheryl nicotinate) is an ester formed by linking α-tocopherol (vitamin E) to nicotinic acid (vitamin B3) via an ester bond . This synthetic derivative combines the antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of niacin. It is metabolized in vivo to release free α-tocopherol and nicotinic acid, but emerging evidence suggests it may also function independently as a signaling molecule .

Vitamin E nicotinate has been studied for its roles in cardiovascular health, anti-inflammatory responses, and lipid metabolism.

特性

CAS番号 |

16676-75-8 |

|---|---|

分子式 |

C35H53NO3 |

分子量 |

535.8 g/mol |

IUPAC名 |

[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25?,26?,35-/m1/s1 |

InChIキー |

MSCCTZZBYHQMQJ-BRALORKRSA-N |

異性体SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |

正規SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |

他のCAS番号 |

51898-34-1 43119-47-7 16676-75-8 |

同義語 |

3-dl-alpha-tocopheryl nicotinate alpha-tocopheryl nicotinate alpha-tocopheryl nicotinate, (2R*(4R*,8R*)-(+-))-isomer tocopheryl nicotinate |

製品の起源 |

United States |

準備方法

Nicotinoyl Chloride as an Electrophilic Agent

Nicotinoyl chloride, derived from nicotinic acid and chlorinating agents (e.g., thionyl chloride), reacts with α-tocopherol’s phenolic hydroxyl group to form VE nicotinate. A representative protocol involves:

-

Dissolving α-tocopherol (0.116 mol) and nicotinoyl chloride (0.116 mol) in toluene.

-

Adding triethylamine (0.116 mol) as an acid scavenger at 20°C.

-

Reacting for 4–6 hours, followed by aqueous workup and ethanol recrystallization.

This method achieves crude yields of 89–97%, but requires stringent control of moisture and generates hydrochloric acid as a byproduct, necessitating corrosion-resistant equipment.

Triphosgene-Mediated Synthesis

Reaction Mechanism and Optimization

The CN102816153B patent introduces a one-pot synthesis using triphosgene (bis(trichloromethyl) carbonate) as a mild chlorinating agent. Key advantages include reduced corrosivity and higher selectivity. The reaction proceeds via in situ generation of nicotinoyl chloride:

Subsequent esterification with α-tocopherol yields VE nicotinate. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Tocopherol:Acid:Triphosgene:Et₃N) | 1:1.1–1.5:0.37–0.5:2.2–4.5 | Maximizes conversion (≤96.5%) |

| Temperature | -5°C to 20°C | Prevents decomposition |

| Solvent | Toluene or Dichloromethane | Enhances solubility |

Industrial-Scale Protocol

-

Step 1 : Nicotinic acid (14.3 g, 0.116 mol) and triphosgene (11.3 g, 0.038 mol) are dissolved in toluene (150 mL).

-

Step 2 : α-Tocopherol (50 g, 0.116 mol) is added, followed by dropwise addition of triethylamine (11.74 g, 0.116 mol) at 20°C.

-

Step 3 : Post-reaction, the mixture is washed with sodium bicarbonate and purified via ethanol recrystallization, yielding 49.7 g (80% recovery) of 99.5% pure product.

Transesterification Approaches

Vitamin E Acetate and Nicotinoyl Esters

Transesterification avoids direct handling of chlorinating agents. For example:

-

Vitamin E acetate (4.1 g) and methyl nicotinate (4.79 g) are refluxed in xylene with sodium methoxide.

-

Heating at 170°C for 6 hours yields VE nicotinate (77.5%) after molecular distillation.

While operationally simpler, this method suffers from lower yields and energy-intensive distillation steps.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nicotinoyl Chloride | 89–97 | 98–99.5 | High selectivity | Corrosive byproducts |

| Triphosgene | 89.2–96.5 | 99.3–99.7 | Mild conditions, scalable | Requires strict temperature control |

| Transesterification | 70–77.5 | 95–98 | Avoids chlorinating agents | High energy input, lower yields |

Triphosgene-mediated synthesis emerges as the most industrially viable method due to its balance of yield, safety, and environmental compliance.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Toluene and dichloromethane are reclaimed via vacuum distillation (≥90% recovery), reducing raw material costs. Sodium bicarbonate washes neutralize residual HCl, generating innocuous sodium chloride and carbon dioxide.

Cost Analysis

-

Raw Materials : Nicotinic acid ($20/kg) and triphosgene ($15/kg) contribute to 60% of total costs.

-

Energy : Cooling to -5°C adds 15–20% to operational expenses.

Quality Control and Analytical Techniques

科学的研究の応用

Cardiovascular Health

Vitamin E nicotinate has been studied for its role in cardiovascular health, particularly concerning its effects on blood rheology and oxidative stress.

-

Case Study: Diabetic Patients

A study conducted by Chung et al. examined the effects of α-tocopheryl nicotinate on hemorheological properties in seven female patients with type 2 diabetes. The treatment involved oral administration of 900 mg/day for three months. Results indicated significant improvements in blood viscosity and red blood cell deformability, suggesting enhanced microcirculation without notable changes in plasma viscosity or red blood cell rigidity . -

Mechanism of Action

The compound appears to reduce lipid peroxidation stress in erythrocyte membranes, as demonstrated by a decrease in malondialdehyde levels, which are markers of oxidative stress. While levels remained elevated compared to healthy controls, the reduction was significant, indicating potential benefits for diabetic patients with retinopathy .

Anti-inflammatory Properties

Vitamin E nicotinate has been identified as having anti-inflammatory effects through mechanisms that do not solely rely on free radical scavenging.

-

Research Findings

A computational analysis highlighted that vitamin E nicotinate can act as an anti-inflammatory molecule. This action is attributed to its ability to modulate cellular signaling pathways independent of direct antioxidant activity . -

Cell Signaling

Metabolomics studies have shown that vitamin E nicotinate influences various primary fatty acid amides and activates mitogen-activated protein kinases (MAPKs), which are crucial in cellular response mechanisms . This suggests that the compound may play a role in regulating inflammation and cellular stress responses.

Potential in Treating Chronic Diseases

The unique properties of vitamin E nicotinate make it a candidate for addressing various chronic diseases.

-

Heart Failure Studies

Research indicates that levels of α-tocopheryl nicotinate are significantly reduced in heart failure models. This reduction suggests a potential role for this compound in cardiac health and its importance in metabolic processes related to heart function . -

Comparison with Other Forms of Vitamin E

Studies have suggested differences in metabolism and efficacy between vitamin E nicotinate and other forms such as α-tocopherol or α-tocopheryl acetate. These differences may influence therapeutic outcomes in chronic disease management .

Summary of Research Findings

The following table summarizes key findings from various studies on vitamin E nicotinate:

作用機序

トコフェリルニコチネートは、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化活性: フリーラジカルを捕捉し、脂質過酸化を防ぐことで、細胞を酸化損傷から保護します.

脂質調節: この化合物は、総血清コレステロールとトリグリセリドを減らし、高密度リポタンパク質(HDL)コレステロールを増やします.

細胞シグナル伝達: トコフェリルニコチネートは、マイトジェン活性化プロテインキナーゼを活性化し、さまざまな細胞プロセスに影響を与えます.

6. 類似の化合物との比較

トコフェリルニコチネートは、トコフェロールとニコチン酸の組み合わせた特性により、ユニークです。類似の化合物には以下が含まれます。

トコフェリルアセテート: トコフェロールと酢酸のエステルであり、栄養補助食品や化粧品によく使用されます.

トコフェリルスクシネート: トコフェロールとコハク酸のエステルであり、その抗酸化特性で知られています.

トコフェリルリノレエート: トコフェロールとリノール酸のエステルであり、保湿効果のためにスキンケア製品に使用されます.

類似化合物との比較

Comparison with Similar Vitamin E Derivatives

Structural and Functional Differences

Key Insights :

- Antioxidant Activity : Free α-tocopherol directly scavenges free radicals, while esterified forms (nicotinate, acetate, succinate) require enzymatic hydrolysis to release active vitamin E .

- Bioactivity : Vitamin E nicotinate uniquely combines vitamin E and niacin effects, such as improving blood viscosity in diabetic patients and enhancing anti-inflammatory signaling .

Pharmacokinetic Profiles

Data from human and animal studies reveal differences in absorption, metabolism, and bioavailability:

Table 1: Pharmacokinetic Parameters in Humans

Key Insights :

Key Insights :

- Vitamin E nicotinate uniquely enhances anti-inflammatory pathways (e.g., ERK phosphorylation) and upregulates anti-inflammatory lipids like anandamide, independent of its hydrolysis products .

- In clinical trials, vitamin E nicotinate combined with berberine outperformed simvastatin in improving lipid profiles (TG, LDL-C) in dyslipidemic patients .

Metabolic and Stability Considerations

- Hydrolysis Rate : Nicotinate esters are hydrolyzed by human serum albumin, with rates varying by ester structure (e.g., tert-butyl nicotinate is stable, while 2-butoxyethyl nicotinate hydrolyzes rapidly) .

- Tissue Distribution: In rats, vitamin E nicotinate shows faster turnover and lower tissue accumulation compared to α-tocopheryl acetate, suggesting differences in metabolic fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。